2-Methyl-2-adamantyl methacrylate (MAdMA) is a crucial monomer in the development of photoresist materials for lithographic processes, particularly in the semiconductor industry. [, , , , , , , , , , ]. Its popularity stems from its high transparency in the deep ultraviolet (DUV) region, excellent etch resistance, and the ability to contribute to desirable physical properties of resist materials [, , , , , ]. MAdMA belongs to the class of alicyclic methacrylate monomers and is often copolymerized with other monomers to achieve specific performance characteristics in photoresist formulations [, , , , , ].
2-Methyl-2-adamantyl methacrylate falls under the category of methacrylate esters. Methacrylates are widely used in the production of polymers and copolymers due to their reactivity and ability to form cross-linked structures.
The synthesis of 2-methyl-2-adamantyl methacrylate can be achieved through several methods, primarily involving the reaction of 2-methyl-2-adamantanol with methacrylic acid or its derivatives.
The molecular structure of 2-methyl-2-adamantyl methacrylate features a methacrylate functional group attached to a bulky adamantyl structure. This configuration imparts distinctive properties:
The primary chemical reactions involving 2-methyl-2-adamantyl methacrylate include:
The mechanism of action for 2-methyl-2-adamantyl methacrylate primarily revolves around its ability to undergo free radical polymerization:
This mechanism allows for the formation of complex polymer architectures that are utilized in coatings, adhesives, and other materials .
The physical and chemical properties of 2-methyl-2-adamantyl methacrylate are crucial for its applications:
These properties make it suitable for use in high-performance materials where durability and resistance to environmental factors are essential .
The applications of 2-methyl-2-adamantyl methacrylate span various fields:
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